Cas no 2482-25-9 (2-(4-Hydroxybenzamido)acetic acid)

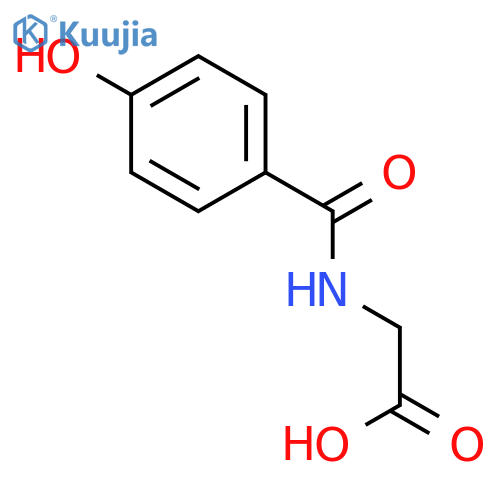

2482-25-9 structure

商品名:2-(4-Hydroxybenzamido)acetic acid

2-(4-Hydroxybenzamido)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-Hydroxybenzamido)acetic acid

- (4-HYDROXYBENZOYL)AMINO]ACETIC ACID

- 2-[(4-hydroxybenzoyl)amino]acetic acid

- 2-[(4-Hydroxyphenyl)formamido]acetic acid

- 4-Hydroxy-bz-gly-oh

- 4-Hydroxy-hippuric acid

- Glycine,N-(4-hydroxybenzoyl)-

- p-Hydroxyhippuric acid

- (4-Hydroxy-benzamino)-essigsaeure

- 2-[(4-hydroxyphenyl)carbonylamino]acetic acid

- 4-Hydroxybenzoylglycine

- 4-Hydroxyhippuric acid

- 4-Oxy-hippursaeure

- N-(4-Hydroxybenzoyl)-Glycine

- N-<4-Hydroxy-benzoyl>-glycin

- PD131438

- (4-hydroxybenzoyl)glycine

- UNII-4E2MH5995F

- J-015689

- 4-OH-hippuric acid

- 2-(4-Hydroxybenzamido)aceticacid

- Glycine, N-(4-hydroxybenzoyl)-

- SCHEMBL936016

- HIPPURIC ACID, P-HYDROXY-

- AKOS000159459

- FD21631

- CS-0062311

- GS-5418

- CHEBI:71018

- DTXSID50179518

- Oprea1_175764

- [(4-hydroxybenzoyl)amino]acetic acid

- 4-Hydroxy-hippuric acid (BZ(4-OH)-Gly-OH)

- MFCD00237117

- FT-0694096

- EN300-66800

- Q27139257

- N-(P-HYDROXYBENZOYL)GLYCINE

- 2482-25-9

- Z285193230

- Oprea1_731021

- CHEMBL500596

- 4E2MH5995F

- HY-113158

- p-hydroxy-hippuric acid

- HYDROXYHIPPURIC ACID, P-

- N-(4-Hydroxybenzoyl)glycine

- F1918-0023

- Bzo(4-OH)-Gly-OH

- 4-hydroxyhippurate

- BDBM50420239

- 4'-Hydroxhippuric acid

- 4'-Hydroxyhippurate

- 2-((4-Hydroxybenzoyl)amino)acetic acid

- p-Hydroxyhippate

- 4'-Hydroxyhippuric acid

- 2-((4-Hydroxyphenyl)formamido)acetic acid

- N-(4-Hydroxybenzoyl)glycine; 4-Hydroxybenzoylglycine; N-(p-Hydroxybenzoyl)glycine; p-Hydroxyhippuric Acid

- 2-((4-Hydroxyphenyl)carbonylamino)acetic acid

- 4-Hydroxyhippate

- DA-56826

- 4-Hydroxyhippic acid

- XH1192

- p-Hydroxyhippic acid

- DTXCID10102009

-

- MDL: MFCD00237117

- インチ: InChI=1S/C9H9NO4/c11-7-3-1-6(2-4-7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13)

- InChIKey: ZMHLUFWWWPBTIU-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)O)C(=O)NCC(=O)O

計算された属性

- せいみつぶんしりょう: 195.05300

- どういたいしつりょう: 195.05315777g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.6

じっけんとくせい

- PSA: 86.63000

- LogP: 0.59750

2-(4-Hydroxybenzamido)acetic acid セキュリティ情報

2-(4-Hydroxybenzamido)acetic acid 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-(4-Hydroxybenzamido)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132951-250mg |

4-Hydroxyhippuric acid |

2482-25-9 | 98% | 250mg |

¥523 | 2023-04-14 | |

| MedChemExpress | HY-113158-100mg |

4-Hydroxyhippuric acid |

2482-25-9 | 99.14% | 100mg |

¥1200 | 2024-04-18 | |

| TRC | H827810-100mg |

4-Hydroxyhippuric Acid |

2482-25-9 | 100mg |

$144.00 | 2023-05-18 | ||

| abcr | AB446774-1g |

4-Hydroxy-hippuric acid (Bz(4-OH)-Gly-OH); . |

2482-25-9 | 1g |

€216.90 | 2025-02-15 | ||

| Life Chemicals | F1918-0023-0.5g |

2-[(4-hydroxyphenyl)formamido]acetic acid |

2482-25-9 | 95% | 0.5g |

$59.0 | 2023-09-06 | |

| Ambeed | A347222-5g |

2-(4-Hydroxybenzamido)acetic acid |

2482-25-9 | 98% | 5g |

$374.0 | 2024-07-28 | |

| Ambeed | A347222-250mg |

2-(4-Hydroxybenzamido)acetic acid |

2482-25-9 | 98% | 250mg |

$62.0 | 2024-07-28 | |

| Life Chemicals | F1918-0023-1g |

2-[(4-hydroxyphenyl)formamido]acetic acid |

2482-25-9 | 95% | 1g |

$77.0 | 2023-09-06 | |

| TRC | H827810-2.5g |

4-Hydroxyhippuric Acid |

2482-25-9 | 2.5g |

$782.00 | 2023-05-18 | ||

| Chemenu | CM276369-10g |

2-(4-Hydroxybenzamido)acetic acid |

2482-25-9 | 97% | 10g |

$677 | 2022-06-11 |

2-(4-Hydroxybenzamido)acetic acid 関連文献

-

Junnan Xu,Qing Yuan,Kang Wu,Xiubin Li,Yuanyu Zhao,Xiang Li RSC Adv. 2019 9 35969

-

Christian Heiss,Geoffrey Istas,Rodrigo P. Feliciano,Timon Weber,Brian Wang,Claudia Favari,Pedro Mena,Daniele Del Rio,Ana Rodriguez-Mateos Food Funct. 2022 13 3812

-

Paola Quifer-Rada,Miriam Martínez-Huélamo,Rosa M. Lamuela-Raventos Food Funct. 2017 8 2419

-

Angelique Stalmach,Christine A. Edwards,JoLynne D. Wightman,Alan Crozier Food Funct. 2013 4 52

-

Carlos E. Iglesias-Aguirre,Adrián Cortés-Martín,María á. ávila-Gálvez,Juan A. Giménez-Bastida,María V. Selma,Antonio González-Sarrías,Juan Carlos Espín Food Funct. 2021 12 10324

2482-25-9 (2-(4-Hydroxybenzamido)acetic acid) 関連製品

- 16533-60-1(3,4-Dihydroxyhippuric Acid)

- 25351-24-0(Gentisuric Acid)

- 1637-75-8(m-Hydroxyhippuric Acid)

- 487-54-7(2-Hydroxy Hippuric Acid)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2482-25-9)2-(4-Hydroxybenzamido)acetic acid

清らかである:99%

はかる:5g

価格 ($):337.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:2482-25-9)4-Hydroxyhippuricacid

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ